4-(6-Nitro-1,3-benzothiazol-2-yl)benzoic acid
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Overview
Description
4-(6-Nitro-1,3-benzothiazol-2-yl)benzoic acid is a heterocyclic compound that features a benzothiazole ring system substituted with a nitro group at the 6th position and a benzoic acid moiety at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Nitro-1,3-benzothiazol-2-yl)benzoic acid typically involves the condensation of 2-aminobenzenethiol with 4-nitrobenzoyl chloride under reflux conditions in acetic acid for several hours
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can also be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(6-Nitro-1,3-benzothiazol-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Condensation: The carboxylic acid group can participate in condensation reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Condensation: Alcohols or amines in the presence of a dehydrating agent like thionyl chloride.
Major Products
Reduction: 4-(6-Amino-1,3-benzothiazol-2-yl)benzoic acid.
Substitution: Halogenated derivatives of the benzothiazole ring.
Condensation: Esters or amides of this compound.
Scientific Research Applications
4-(6-Nitro-1,3-benzothiazol-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties, particularly against resistant bacterial strains.
Mechanism of Action
The mechanism of action of 4-(6-Nitro-1,3-benzothiazol-2-yl)benzoic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Methyl-1,3-benzothiazol-2-yl)benzoic acid
- 4-(6-Chloro-1,3-benzothiazol-2-yl)benzoic acid
- 4-(6-Amino-1,3-benzothiazol-2-yl)benzoic acid
Uniqueness
4-(6-Nitro-1,3-benzothiazol-2-yl)benzoic acid is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological applications, such as antimicrobial and anticancer activities, compared to its methyl, chloro, or amino-substituted analogs .
Properties
CAS No. |
879894-25-4 |
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Molecular Formula |
C14H8N2O4S |
Molecular Weight |
300.29 g/mol |
IUPAC Name |
4-(6-nitro-1,3-benzothiazol-2-yl)benzoic acid |
InChI |
InChI=1S/C14H8N2O4S/c17-14(18)9-3-1-8(2-4-9)13-15-11-6-5-10(16(19)20)7-12(11)21-13/h1-7H,(H,17,18) |
InChI Key |
XXRDCNZIPQPETI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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